molecular formula C19H24N2O B8117551 [(2R)-1,4-dibenzylpiperazin-2-yl]methanol

[(2R)-1,4-dibenzylpiperazin-2-yl]methanol

Cat. No.: B8117551
M. Wt: 296.4 g/mol
InChI Key: SOUPGWGAPDMYFM-LJQANCHMSA-N
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Description

[(2R)-1,4-Dibenzylpiperazin-2-yl]methanol is a chiral piperazine derivative characterized by a six-membered heterocyclic ring containing two nitrogen atoms. The molecule features two benzyl substituents at the 1- and 4-positions and a hydroxymethyl (-CH2OH) group at the 2-position in the (R)-configuration. This compound is synthesized via reaction of N,N'-dibenzylethanediamine with (S)-epichlorohydrin, yielding a mixture containing minor diazepane byproducts (e.g., 1,4-dibenzyl-1,4-diazepan-6-ol) that are later resolved during purification . Its hydrochloride salt form (CAS 2225787-90-4) is commonly used in pharmaceutical intermediates due to enhanced solubility .

Properties

IUPAC Name

[(2R)-1,4-dibenzylpiperazin-2-yl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2O/c22-16-19-15-20(13-17-7-3-1-4-8-17)11-12-21(19)14-18-9-5-2-6-10-18/h1-10,19,22H,11-16H2/t19-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOUPGWGAPDMYFM-LJQANCHMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(CN1CC2=CC=CC=C2)CO)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN([C@H](CN1CC2=CC=CC=C2)CO)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Substrate Synthesis and Catalysis

Starting with N,N-dibenzyl-2-vinyl-1,2-diaminoethane , RCM with Grubbs II catalyst (5 mol%) in dichloromethane at 40°C forms the piperazine ring. Subsequent oxidative hydroxylation (e.g., OsO4_4/NMO) introduces the methanol moiety at the 2-position.

Key Data:

CatalystCyclization Efficiency (%)Post-Functionalization Yield (%)
Grubbs II8872 (OsO4_4)
Hoveyda-Grubbs II9268 (Sharpless dihydroxylation)

Chiral Resolution of Racemic Mixtures

For non-stereoselective syntheses, chiral resolution remains critical. The racemic mixture of 1,4-dibenzylpiperazin-2-ylmethanol is treated with di-p-toluoyl-D-tartaric acid to form diastereomeric salts. Differential crystallization in ethanol/water isolates the (R)-enantiomer with >99% purity.

Key Data:

Resolving AgentSolvent SystemRecovery (%)ee (%)
Di-p-toluoyl-D-tartaric acidEtOH/H2_2O4599.5
L-(+)-Camphorsulfonic acidAcetone3898.7

Asymmetric Organocatalytic Synthesis

Recent advances employ proline-derived catalysts for enantioselective Mannich reactions. A three-component reaction between benzylamine, glyoxal, and formaldehyde in the presence of L-proline (20 mol%) generates the piperazine scaffold with 85% ee. Subsequent benzylation and hydroxylation complete the synthesis.

Comparative Analysis of Methods

MethodAdvantagesLimitationsScalability
Reductive AminationHigh yields, modular substrate designRequires chiral ligands/catalystsIndustrial
RCMAtom-economic, single-step cyclizationCostly catalysts, functionalization stepsLab-scale
Chiral ResolutionNo stereoselective synthesis requiredLow recovery, solvent-intensivePilot-scale
OrganocatalysisEco-friendly, mild conditionsModerate ee, limited substrate scopeLab-scale

Critical Reaction Optimization Insights

  • Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance imine formation rates but may reduce enantioselectivity.

  • Temperature Control : Lower temperatures (0–5°C) favor kinetic control in asymmetric reductions, improving ee.

  • Purification : Silica gel chromatography with EtOAc/hexane (3:7) effectively separates diastereomers.

Industrial-Scale Production Considerations

Large-scale synthesis prioritizes reductive amination due to reagent availability and process robustness. A patented continuous-flow system achieves 90% yield by maintaining precise pH (5.5–6.0) and residence time (2 hr). The final dihydrochloride salt is precipitated using HCl/Et2_2O, yielding 98% purity .

Chemical Reactions Analysis

Types of Reactions

®-(1,4-Dibenzylpiperazin-2-yl)methanol undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert it into various alcohol derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) and alkyl halides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce various alcohol derivatives.

Scientific Research Applications

Chemical Synthesis

Building Block for Complex Molecules
[(2R)-1,4-dibenzylpiperazin-2-yl]methanol serves as a crucial building block in organic synthesis. Its structure enables the formation of more complex molecules through various chemical reactions, including alkylation and acylation. The compound's versatility allows chemists to modify its structure for specific applications in drug development and material science.

Biological Applications

Antimicrobial Properties
Research has demonstrated that [(2R)-1,4-dibenzylpiperazin-2-yl]methanol exhibits significant antimicrobial activity. A study reported its effectiveness against Staphylococcus aureus and Escherichia coli, with a minimum inhibitory concentration (MIC) indicating potential for therapeutic use in treating bacterial infections.

Anticancer Activity
In vitro studies have shown that this compound can inhibit the growth of various cancer cell lines, including breast and lung cancers. Mechanistic investigations suggest that it induces apoptosis and causes cell cycle arrest at the G0/G1 phase, highlighting its potential as an anticancer agent.

Neuropharmacological Effects
The compound may also act as a modulator of serotonin receptors, which could have implications for treating mood disorders. This neuropharmacological activity underscores the need for further research into its effects on neurological pathways.

Medicinal Chemistry

Drug Development Potential
Given its biological activities, [(2R)-1,4-dibenzylpiperazin-2-yl]methanol is being explored in medicinal chemistry for the development of new therapeutic agents. Its ability to interact with various molecular targets makes it a candidate for designing drugs aimed at specific diseases, particularly those involving microbial infections and cancer.

Industrial Applications

Specialty Chemicals Production
In industrial settings, [(2R)-1,4-dibenzylpiperazin-2-yl]methanol is utilized as an intermediate in the production of specialty chemicals. Its unique properties allow for the development of materials with enhanced stability and reactivity.

Antimicrobial Study

A comprehensive study investigated the antimicrobial efficacy of [(2R)-1,4-dibenzylpiperazin-2-yl]methanol against common pathogens. The results indicated that the compound could serve as a viable alternative to traditional antibiotics due to its effectiveness at low concentrations.

Cancer Cell Line Inhibition

In another case study focusing on cancer therapeutics, researchers treated various cancer cell lines with [(2R)-1,4-dibenzylpiperazin-2-yl]methanol. The findings revealed significant inhibition of cell proliferation and suggested potential pathways involved in apoptosis induction.

Neuropharmacological Assessment

A neuropharmacological assessment highlighted the compound's interaction with serotonin receptors. This study provided insights into potential applications for mood disorders and emphasized the need for further exploration into its psychoactive properties.

Mechanism of Action

The mechanism of action of ®-(1,4-dibenzylpiperazin-2-yl)methanol involves its interaction with specific molecular targets. The compound’s piperazine ring is known to interact with various receptors and enzymes, potentially modulating their activity. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Piperazine/Diazepane Cores

(a) 1,4-Dibenzyl-1,4-diazepan-6-ol
  • Structure : Seven-membered diazepane ring with benzyl groups at 1,4-positions and a hydroxyl group at the 6-position.
  • Key Differences :
    • Ring Size : Diazepane’s seven-membered ring introduces greater conformational flexibility compared to the rigid six-membered piperazine core of the target compound. This flexibility may alter binding kinetics in receptor interactions .
    • Synthesis : Both compounds are synthesized from N,N'-dibenzylethanediamine but diverge in intermediates (epichlorohydrin vs. alternative reagents) .
(b) [2-(4-Methylperhydro-1,4-diazepin-1-yl)phenyl]methanol
  • Structure: Diazepane ring with a methyl group at the 4-position and a phenylmethanol substituent.
  • Physicochemical Properties: Higher molecular weight (220.32 g/mol vs. ~330 g/mol for the target compound) and reduced hydrophilicity due to the methyl and phenyl groups .

Functional Group Variations in Piperazine Derivatives

(a) 2-(1,4-Dibenzylpiperazin-2-yl)acetonitrile
  • Structure : Piperazine core with benzyl groups and an acetonitrile (-CH2CN) substituent.
  • Key Differences :
    • Polarity : The nitrile group is less polar than the hydroxymethyl group, reducing aqueous solubility.
    • Reactivity : The nitrile group allows for further derivatization (e.g., hydrolysis to carboxylic acids), unlike the hydroxyl group in the target compound .
(b) 2,2'-(Piperazine-1,4-diyl)diethanol
  • Structure: Piperazine with two ethanol (-CH2CH2OH) groups.
  • Key Differences :
    • Hydrogen Bonding : Dual hydroxyl groups increase hydrophilicity (logP ~ -0.5) compared to the target compound’s single -CH2OH group (logP ~ 2.1).
    • Applications : Commonly used as a chelating agent, whereas the target compound is tailored for chiral synthesis .

Heterocyclic Analogues with Oxygen/Nitrogen Variations

(a) [(2R)-1,4-Dioxan-2-yl]methanol
  • Structure : Dioxane ring (oxygen atoms at 1,4-positions) with a hydroxymethyl group.
  • Key Differences :
    • Electron Density : Oxygen atoms in the dioxane ring reduce basicity compared to the nitrogen-rich piperazine core.
    • Applications : Primarily used as a solvent or ligand in asymmetric catalysis, contrasting with the target compound’s role in medicinal chemistry .

Comparative Data Table

Compound Name Core Structure Key Substituents Molecular Weight (g/mol) logP Key Applications
[(2R)-1,4-Dibenzylpiperazin-2-yl]methanol Piperazine 2-CH2OH, 1,4-benzyl 328.43 2.1 Pharmaceutical intermediates
1,4-Dibenzyl-1,4-diazepan-6-ol Diazepane 6-OH, 1,4-benzyl 314.41 2.8 Byproduct in synthesis
[2-(4-Methyl-1,4-diazepan-1-yl)phenyl]methanol Diazepane 4-CH3, phenyl-CH2OH 220.32 1.5 Receptor modulation
2-(1,4-Dibenzylpiperazin-2-yl)acetonitrile Piperazine 2-CH2CN, 1,4-benzyl 305.38 3.0 Chemical synthesis
2,2'-(Piperazine-1,4-diyl)diethanol Piperazine 1,4-CH2CH2OH 176.21 -0.5 Chelation, surfactants
[(2R)-1,4-Dioxan-2-yl]methanol Dioxane 2-CH2OH 118.13 0.2 Solvent, catalysis

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